N-(4-sulfamoylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

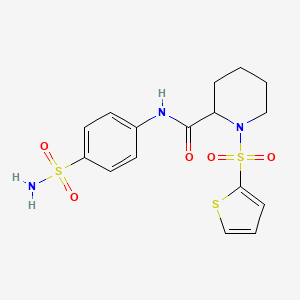

N-(4-Sulfamoylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core substituted with a sulfamoylphenyl group at the N-position and a thiophene-2-sulfonyl moiety at the 1-position of the piperidine ring.

Key structural features:

- Piperidine-2-carboxamide backbone: Provides conformational rigidity and hydrogen-bonding capacity.

- 4-Sulfamoylphenyl substituent: Imparts hydrophilicity and may contribute to sulfonamide-based bioactivity.

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S3/c17-26(21,22)13-8-6-12(7-9-13)18-16(20)14-4-1-2-10-19(14)27(23,24)15-5-3-11-25-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGOOQDDVGEQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(4-sulfamoylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic organic compound belonging to the class of sulfonamides. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 350.45 g/mol. The compound features a piperidine ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄S₃ |

| Molecular Weight | 350.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. As a sulfonamide derivative, it is hypothesized to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, thereby impeding bacterial growth and replication . Additionally, the thiophene group may enhance the compound's lipophilicity and cellular uptake, potentially increasing its efficacy against various pathogens.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The presence of the sulfonamide functional group allows for competitive inhibition of bacterial enzymes involved in folate synthesis. Studies have shown that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent investigations into similar compounds have suggested potential anticancer properties. For instance, spiro derivatives related to this compound have demonstrated promising results in inhibiting cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines . The mechanism may involve modulation of signaling pathways associated with cell growth and survival.

Case Studies

- Antimicrobial Efficacy Against Bacteria : A study evaluated the antimicrobial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .

- Anticancer Activity Assessment : In vitro studies on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed effective inhibition of cancer cell lines with IC50 values indicating significant cytotoxicity. These findings suggest that modifications to the core structure can enhance anticancer activity .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that variations in substituents on the thiophene and piperidine rings can significantly influence biological activity. The following table summarizes key findings from recent research:

| Compound Type | Biological Activity | Observations |

|---|---|---|

| Spiro-N-(4-sulfamoylphenyl)-carboxamide | Antiviral | Good binding affinity with SARS-CoV-2 Mpro |

| Sulfonamide Derivatives | Antibacterial | MIC values between 3.12 - 12.5 µg/mL |

| Thiophene-containing Compounds | Anticancer | Induced apoptosis in cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-2-Carboxamide Cores

Compound A : (2R)-N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzene-1-sulfonyl)piperidine-2-carboxamide

- Structure : Differs in the aryl-sulfonyl group (4-methylphenyl vs. thiophen-2-yl) and the substituent on the carboxamide nitrogen (thiazolyl vs. sulfamoylphenyl).

- Properties : Molecular weight 471.59 g/mol, higher than the target compound (436.5 g/mol) due to the bulkier thiazole and methylphenyl groups.

Compound B : N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-1-(Thiophen-2-ylsulfonyl)Piperidine-2-Carboxamide

- Structure : Shares the thiophen-2-ylsulfonyl and piperidine-2-carboxamide moieties but replaces the sulfamoylphenyl group with a 4-fluorophenyl-oxadiazole.

- Properties : Molecular weight 436.5 g/mol (identical to the target compound), suggesting similar solubility and bioavailability.

Compound C : 1-((4-Fluorophenyl)Sulfonyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine-4-Carboxamide

- Structure : Positional isomer of the target compound, with the carboxamide at the 4-position of piperidine instead of the 2-position.

- Properties : Molecular weight 436.5 g/mol, identical to the target compound, but stereochemical differences may influence target binding.

Sulfamoylphenyl-Containing Derivatives

Compound D : 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-Sulfamoylphenyl)Acetamide

- Structure : Retains the 4-sulfamoylphenyl group but replaces the piperidine-thiophene scaffold with a benzothiazole-acetamide.

- unknown for the target compound).

Compound E : 2-Cyano-3-(4-Fluorophenyl)-N-(4-Sulfamoylphenyl)Acrylamide

- Structure: Features a cyano-acrylamide linker instead of piperidine, with a 4-fluorophenyl substituent.

- Properties : Higher melting point (265.9°C) due to increased planarity and hydrogen-bonding capacity of the acrylamide group.

Key Findings and Implications

Structural Flexibility : The piperidine-2-carboxamide core allows for diverse substitutions, enabling modulation of electronic and steric properties. Thiophene-sulfonyl derivatives (e.g., Compounds B and C) exhibit similar molecular weights but differ in hydrogen-bonding capacity due to substituent positioning .

Thermal Stability : Acrylamide derivatives (e.g., Compound E) show significantly higher melting points than acetamide or piperidine-based analogs, suggesting enhanced crystalline stability .

Biological Potential: While the target compound lacks reported bioactivity, structural analogs like Compound E demonstrate antiproliferative effects, highlighting the importance of the sulfamoylphenyl group in interacting with cancer targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.